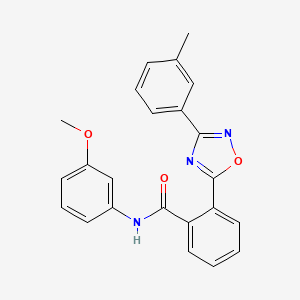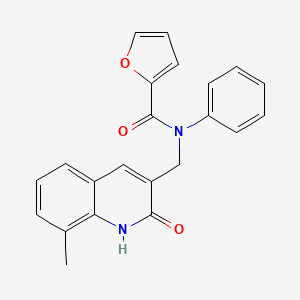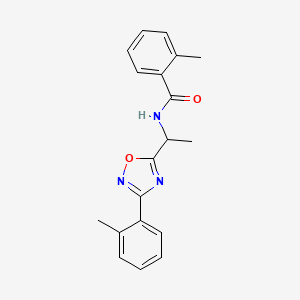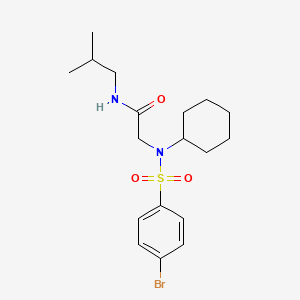
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus Kinase (JAK) inhibitors. It was first synthesized by Pfizer Global Research and Development in 2003, and it has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide selectively inhibits the activity of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide blocks the signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21, which are involved in the activation and proliferation of immune cells. This results in a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, inhibits the migration and activation of immune cells, and prevents tissue damage caused by inflammation. It also has a favorable safety profile and is well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which allows for the specific targeting of immune cells and cytokine signaling pathways. It is also available in both oral and intravenous formulations, which allows for flexible dosing and administration. However, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are still being studied. It also has some off-target effects on other JAK enzymes, which may affect its specificity in certain disease contexts.
Direcciones Futuras
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has shown promising results in various preclinical and clinical studies, and it has the potential to be developed into a new class of immunomodulatory drugs. Some future directions for research include:
1. Investigating the long-term safety and efficacy of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in various disease contexts.
2. Exploring the use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in combination with other immunomodulatory drugs for enhanced therapeutic effects.
3. Developing new formulations and delivery methods for N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide to improve its pharmacokinetics and bioavailability.
4. Studying the effects of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide on other signaling pathways and cellular processes beyond JAK3 inhibition.
5. Investigating the potential use of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide in other diseases beyond its current therapeutic indications.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide involves a multistep process that starts with the reaction of 5-chloro-2-phenoxyaniline and 4-methoxybenzoic acid to form an amide intermediate. This intermediate is then treated with thionyl chloride and N-methylsulfonamide to form the final product, N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide has been studied extensively for its therapeutic potential in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a role in inflammation and immune response.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-23-30(26,27)20-12-14(8-10-19(20)28-2)21(25)24-17-13-15(22)9-11-18(17)29-16-6-4-3-5-7-16/h3-13,23H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUYBRJGNMRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

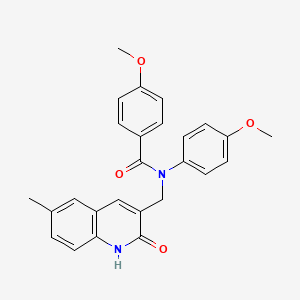
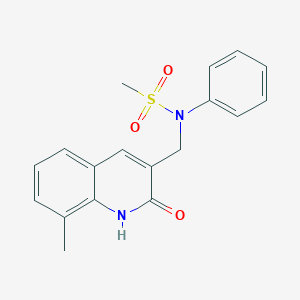

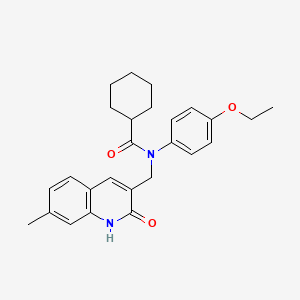
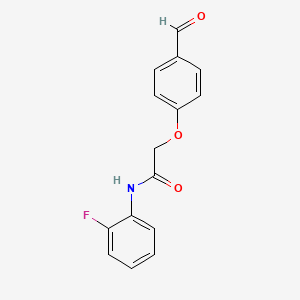
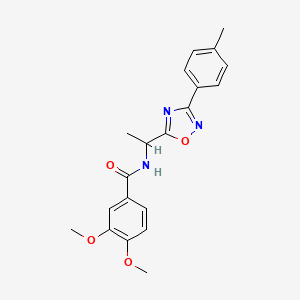
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)

